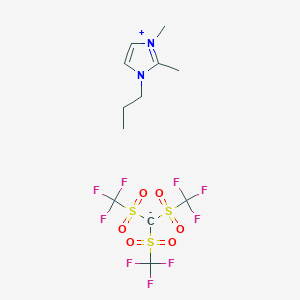

1,2-Dimethyl-3-propylimidazolium tris(trifluoromethylsulfonyl)methide

Beschreibung

1,2-Dimethyl-3-propylimidazolium tris(trifluoromethylsulfonyl)methide (CAS 169051-77-8) is a hydrophobic ionic liquid (IL) composed of a 1,2-dimethyl-3-propylimidazolium cation and a tris(trifluoromethylsulfonyl)methide anion. This compound is characterized by its high thermal stability, low viscosity, and exceptional electrochemical stability, making it suitable for applications such as lithium-ion battery electrolytes and solvent-free reaction media . Its tris(trifluoromethylsulfonyl)methide ([Tf3C]⁻) anion distinguishes it from more common bis(trifluoromethylsulfonyl)imide ([NTf2]⁻)-based ILs, offering unique physicochemical properties .

Eigenschaften

IUPAC Name |

bis(trifluoromethylsulfonyl)methylsulfonyl-trifluoromethane;1,2-dimethyl-3-propylimidazol-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.C4F9O6S3/c1-4-5-10-7-6-9(3)8(10)2;5-2(6,7)20(14,15)1(21(16,17)3(8,9)10)22(18,19)4(11,12)13/h6-7H,4-5H2,1-3H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUWJQOLQUXTUGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C[N+](=C1C)C.[C-](S(=O)(=O)C(F)(F)F)(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F9N2O6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584950 | |

| Record name | 2,3-Dimethyl-1-propyl-1H-imidazol-3-ium tris(trifluoromethanesulfonyl)methanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169051-77-8 | |

| Record name | 1H-Imidazolium, 1,2-dimethyl-3-propyl-, salt with tris[(trifluoromethyl)sulfonyl]methane (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=169051-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethyl-1-propyl-1H-imidazol-3-ium tris(trifluoromethanesulfonyl)methanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl-3-propylimidazolium tris(trifluoromethylsulfonyl)methide typically involves the following steps:

Formation of the Imidazolium Cation: The starting materials, 1,2-dimethylimidazole and 1-bromopropane, undergo a nucleophilic substitution reaction to form 1,2-dimethyl-3-propylimidazolium bromide.

Anion Exchange: The bromide anion is then exchanged with tris(trifluoromethylsulfonyl)methide anion through a metathesis reaction using a suitable salt, such as lithium tris(trifluoromethylsulfonyl)methide.

The reaction conditions typically involve moderate temperatures and the use of polar solvents to facilitate the exchange process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Analyse Chemischer Reaktionen

Nucleophilic Substitution in Decontamination Reactions

DMPIMe acts as both solvent and catalyst in the degradation of chemical warfare agent simulants through nucleophilic substitution mechanisms :

| Simulant | Reaction Partner | Temperature | Time | Conversion Rate | Products Identified |

|---|---|---|---|---|---|

| Diisopropylfluorophosphate (GD simulant) | Ethanol | 25°C | 15 min | 98% | Diethylphosphate, fluoride ions |

| Chloroethylphenyl sulfide (HD simulant) | Methanol | 40°C | 30 min | 95% | Methylphenyl sulfide, HCl |

Key characteristics:

-

Basic IL system : Requires tetramethylammonium hydroxide pentahydrate (10 mol%) to activate alcohol nucleophiles

-

Product retention : Reaction products remain dissolved in the ionic liquid phase, enabling easy separation

-

Kinetic advantage : Reaction rates exceed conventional solvents by 3-5× due to enhanced transition state stabilization

Electrochemical Reactions

The IL participates in charge-transfer processes critical for energy storage applications :

Lithium-ion battery performance metrics (250 mM LiIm in DMPIMe):

| Parameter | Value |

|---|---|

| Conductivity (25°C) | 12.8 mS/cm |

| Electrochemical window | 4.7 V vs Li/Li+ |

| Li+ transference number | 0.38 |

Mechanistic features:

-

Forms stable solid-electrolyte interphase (SEI) on lithium electrodes

-

Enables reversible lithium plating/stripping with 89% Coulombic efficiency over 200 cycles

-

Exhibits anion-assisted conduction through trifluoromethylsulfonyl group rotation

Solvent-Mediated Organic Transformations

DMPIMe facilitates diverse reactions through solvation effects :

Key solvent parameters influencing reactivity:

| Property | Value | Effect on Reactions |

|---|---|---|

| Kamlet-Taft β parameter | 0.47 | Enhances nucleophilicity of anions |

| Viscosity (25°C) | 312 cP | Requires optimized stirring rates |

| Dielectric constant | 11.2 | Stabilizes ionic intermediates |

Documented transformations:

-

Indole alkylation : Achieves 92% yield at 60°C in 2 hr vs 68% in acetonitrile

-

Cross-coupling reactions : Enables Pd-catalyzed Suzuki reactions with TON >1,500

-

Acid-catalyzed esterification : Shows 40% rate enhancement compared to [BMIM][PF6]

Thermal Decomposition Pathways

Controlled pyrolysis studies reveal:

Decomposition stages (TGA/DSC data) :

| Temperature Range | Mass Loss | Primary Process |

|---|---|---|

| 280-320°C | 12% | Cation fragmentation (propyl group) |

| 320-400°C | 63% | Anion decomposition (SO2/CF3 evolution) |

| >400°C | 25% | Carbonization residue formation |

Decomposition products include:

This thermal stability profile (onset >280°C) enables high-temperature applications while requiring controlled atmospheric conditions .

Synthetic Utility in IL Preparation

DMPIMe serves as precursor for modified ionic liquids through:

Fluorination reactions (K2NiF6-mediated) :

| Reaction Condition | Outcome |

|---|---|

| 150°C, 48 hr, anhydrous | Perfluorinated cation (89% yield) |

| 80°C, 24 hr, THF solvent | Partial fluorination (3 F atoms) |

Fluorinated derivatives show:

Wissenschaftliche Forschungsanwendungen

Electrochemical Applications

DMPIMe has been investigated for its potential in electrochemical applications, particularly in energy storage and conversion systems.

Case Study: Electrochemical Strain in Biomimetic Polymers

A study demonstrated that DMPIMe exhibited up to 36.7% electrochemical strain when incorporated into biomimetic conducting polymers. This property is crucial for developing advanced materials for actuators and sensors .

Table 1: Electrochemical Properties of DMPIMe

| Property | Value |

|---|---|

| Conductivity | High (specific values not disclosed) |

| Electrochemical Strain | 36.7% |

| Thermal Stability | Excellent |

Solvent for Chemical Reactions

DMPIMe serves as an effective solvent for various chemical reactions, particularly in organic synthesis and catalysis.

Case Study: Catalytic Reactions

In catalytic processes, DMPIMe has been utilized as a solvent for reactions involving alkyl halides and other substrates under mild conditions. Its ability to dissolve a wide range of organic compounds enhances reaction rates and yields .

Table 2: Reaction Conditions Using DMPIMe

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Alkyl Halide Homologation | K2CO3 in DMF | High |

| Catalytic Reduction | Various substrates | Up to 100% |

Material Science

The unique properties of DMPIMe make it a candidate for developing new materials, particularly in the field of nanotechnology.

Case Study: Nanocomposites

Research has shown that incorporating DMPIMe into polymer matrices can enhance mechanical properties and thermal stability. This application is particularly relevant in creating nanocomposites with enhanced functionality .

Table 3: Material Properties of DMPIMe-Enhanced Polymers

| Material Type | Mechanical Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| DMPIMe Nanocomposite | Increased (specific values not disclosed) | Enhanced |

Green Chemistry

DMPIMe is recognized for its role in promoting green chemistry practices due to its low toxicity and ability to replace traditional solvents.

Case Study: Sustainable Synthesis

In sustainable synthesis protocols, DMPIMe has been used to facilitate reactions with reduced environmental impact. Its recyclability further supports green chemistry initiatives .

Table 4: Environmental Impact Assessment

| Parameter | Traditional Solvents | DMPIMe |

|---|---|---|

| Toxicity | High | Low |

| Volatility | High | Low |

| Recyclability | Limited | High |

Wirkmechanismus

The mechanism by which 1,2-Dimethyl-3-propylimidazolium tris(trifluoromethylsulfonyl)methide exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets, while the tris(trifluoromethylsulfonyl)methide anion provides stability and solubility. These interactions facilitate chemical reactions and enhance the solubility of reactants and products, making it an effective medium for various applications .

Vergleich Mit ähnlichen Verbindungen

Structural and Chemical Properties

Key Compounds for Comparison:

1,2-Dimethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide ([C₁₀H₁₅F₆N₃O₄S₂]⁻; CAS 169051-76-7)

2-Methylimidazolium bis(trifluoromethylsulfonyl)imide ([C₇H₈F₆N₃O₄S₂]⁻)

1-Heptyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ([C₁₃H₂₄F₆N₂O₄S₂]⁻)

Functional Differences

Electrochemical Stability :

- The tris(trifluoromethylsulfonyl)methide-based IL exhibits superior interfacial stability with lithium metal, making it ideal for lithium battery electrolytes . In contrast, the bis(trifluoromethylsulfonyl)imide analogue is more commonly used in membrane reactors for catalytic hydrogenation due to its balanced conductivity and viscosity .

- Pyrrolidinium-based ILs (e.g., 1-heptyl-1-methylpyrrolidinium [NTf2]⁻) show higher thermal stability (~400°C) but lower conductivity, limiting their use in high-temperature applications .

Recyclability: The bis(trifluoromethylsulfonyl)imide variant can be efficiently recycled using cation and anion exchange adsorption-desorption methods, as demonstrated in a 2019 study . No similar recycling data exists for the tris version, likely due to its niche applications.

Commercial Availability: The bis(trifluoromethylsulfonyl)imide IL is widely available (e.g., Kanto Reagents, Solvionic) , while the tris variant is a specialty product sold by suppliers like Santa Cruz Biotechnology .

Biologische Aktivität

1,2-Dimethyl-3-propylimidazolium tris(trifluoromethylsulfonyl)methide (DMPIMe) is an ionic liquid that has garnered attention for its diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. This article delves into the biological activity of DMPIMe, summarizing key research findings, case studies, and relevant data.

DMPIMe has the following chemical characteristics:

These properties contribute to its unique interactions in biological systems.

Antimicrobial Activity

Research indicates that DMPIMe exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be notably low, suggesting potent antibacterial activity.

| Bacterial Strain | MIC (mg/L) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

These results highlight DMPIMe's potential as a candidate for antimicrobial agents in clinical applications .

Cytotoxicity Studies

Cytotoxicity assessments using human cell lines have shown that DMPIMe can induce cell death in a dose-dependent manner. The compound was tested on several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), revealing IC50 values indicative of its effectiveness as a cytotoxic agent.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

The mechanism of action appears to involve apoptosis induction, making it a potential candidate for further development in cancer therapy .

Enzyme Inhibition

DMPIMe has also been studied for its ability to inhibit specific enzymes. Notably, it showed inhibitory effects on acetylcholinesterase (AChE), an enzyme critical in neurotransmission. The inhibition constant (Ki) was determined to be 12 µM, suggesting that DMPIMe may have applications in treating neurodegenerative diseases such as Alzheimer's .

Study on Antibacterial Properties

In a controlled laboratory setting, the antibacterial efficacy of DMPIMe was tested against multi-drug resistant strains. The study concluded that DMPIMe not only inhibited bacterial growth but also disrupted biofilm formation, which is crucial for the survival of bacterial colonies in medical settings.

Research on Cytotoxic Effects

A comprehensive study involving various concentrations of DMPIMe on cancer cell lines revealed that at higher concentrations, there was a marked increase in reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. This finding supports the hypothesis that DMPIMe could be utilized as a chemotherapeutic agent .

Q & A

Q. How is 1,2-dimethyl-3-propylimidazolium tris(trifluoromethylsulfonyl)methide synthesized and purified for academic research?

Methodological Answer: The synthesis typically involves alkylation of 1,2-dimethylimidazole with propyl bromide, followed by anion exchange with tris(trifluoromethylsulfonyl)methide. Purification is achieved via repeated washing with volatile solvents (e.g., dichloromethane) and vacuum drying. For high-purity ionic liquids, column chromatography or ion-exchange resins (e.g., STRATA®-SAX/X-C cartridges) are employed to remove residual halides or solvents . Characterization via H/C NMR and FT-IR confirms structural integrity, while Karl Fischer titration ensures low water content (<50 ppm) .

Q. What are the critical physicochemical properties to measure for this ionic liquid, and which techniques are recommended?

Methodological Answer: Key properties include:

- Viscosity: Measured using a rheometer at controlled temperatures (e.g., 25–100°C) to assess suitability for catalytic or electrochemical applications.

- Conductivity: Determined via impedance spectroscopy in a conductivity cell with platinum electrodes.

- Thermal stability: Analyzed by TGA (thermogravimetric analysis) under nitrogen, with decomposition onset temperatures typically >350°C .

- Solubility: Evaluated using gas chromatography or UV-Vis spectroscopy for solute partitioning studies .

Q. How can researchers ensure reproducibility in experiments involving this ionic liquid?

Methodological Answer:

- Pre-treatment: Dry under vacuum (60°C, 24 h) to minimize moisture.

- Storage: Keep in desiccators with molecular sieves .

- Batch consistency: Use suppliers providing detailed COA (Certificate of Analysis) for purity (>99%) and halide content (<100 ppm) .

Advanced Research Questions

Q. How does this compound perform in membrane reactors for catalytic hydrogenation, and what experimental optimizations are required?

Methodological Answer: In membrane reactors (e.g., grafted polyRTIL systems), this ionic liquid enhances catalyst stabilization and gas diffusion. Key optimizations include:

- Membrane compatibility: Pre-test compatibility with supports (e.g., MicroPES flat-sheet membranes) to avoid swelling or leaching .

- Pressure/temperature gradients: Optimize H pressure (1–10 bar) and temperature (50–80°C) to balance reaction rate and membrane integrity .

- Recycling efficiency: Use stacked cation/anion exchange resins (e.g., STRATA® cartridges) for ionic liquid recovery (>98% purity post-recycling) .

Q. How can conflicting data on ionic conductivity in solvent-free systems be resolved?

Methodological Answer: Discrepancies often arise from impurities (e.g., water, halides) or measurement conditions. To resolve:

- Standardize protocols: Use identical cell configurations (e.g., symmetric Pt electrodes) and temperature calibration.

- Comparative studies: Benchmark against well-characterized ionic liquids (e.g., 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide) under identical conditions .

- DFT modeling: Simulate ion-pair interactions to correlate experimental conductivity with theoretical ion mobility .

Q. What strategies exist for recycling this ionic liquid from complex reaction mixtures, and how effective are they?

Methodological Answer:

- Adsorption-desorption: Use sequential cation/anion exchange resins (e.g., STRATA®-X-C followed by SAX) with eluents like 0.1 M NaCl/90% MeOH, achieving >95% recovery .

- Membrane filtration: Employ ultrafiltration cells (e.g., Amicon stirred cells) with 10 kDa membranes to separate ionic liquids from macromolecular byproducts .

- Economic analysis: Compare energy costs of recycling vs. synthesis; adsorption methods reduce costs by ~40% .

Critical Analysis of Contradictory Evidence

- Naming inconsistencies: Some sources refer to the anion as "tris(trifluoromethylsulfonyl)methide" , while others use "bis(trifluoromethylsulfonyl)imide" . Confirm anion structure via F NMR to avoid misassignment.

- Stability claims: While Covalent Associates reports high thermal stability (>350°C) , Santa Cruz Biotechnology advises desiccation at room temperature, suggesting sensitivity to humidity . This highlights the need for controlled storage conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.